molecular formula C15H19N3O5 B2430998 Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate CAS No. 439095-47-3

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2430998
CAS No.: 439095-47-3
M. Wt: 321.333
InChI Key: JDNLLSPTEVFQIK-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to ensure the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-2-23-15(20)10-5-7-17(8-6-10)11-3-4-13(18(21)22)12(9-11)14(16)19/h3-4,9-10H,2,5-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLLSPTEVFQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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